2-(Trifluoromethyl)biphenyl
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of trifluoromethyl groups into aromatic rings. For instance, the synthesis of novel fluorinated aromatic diamine monomers, such as 1,1-bis [4- (4′-aminophenoxy)phenyl]-1- [3″,5″-bis (trifluoromethyl)phenyl]-2,2,2-trifluoroethane, is achieved by coupling reactions followed by reduction processes.Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the trifluoromethyl groups. These groups are highly electronegative, which can lead to electron delocalization and affect bond lengths and angles within the molecule.Chemical Reactions Analysis
Fluorinated aromatic compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of the trifluoromethyl groups. For example, 2,4-bis (trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction mechanism.Physical And Chemical Properties Analysis
The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties. For example, the density of 2-(Trifluoromethyl)biphenyl is 1.2±0.1 g/cm3, and it has a boiling point of 257.1±35.0 °C at 760 mmHg .Scientific Research Applications
Catalytic Applications
- Microwave-Assisted Hiyama Coupling Reactions
- A study by Hajipour and Rafiee (2012) explored the use of a dimeric ortho-palladated complex as an efficient catalyst in microwave-assisted Hiyama coupling reactions. This complex, featuring substituted biphenyls, proved to be non-sensitive to air and moisture and led to excellent yields in short reaction times (Hajipour & Rafiee, 2012).
Chemical Synthesis and Properties
- Synthesis of Novel Hole-Blocking Materials
- Chen, Chiang, and Liu (2010) synthesized new poly(biphenylene-1,3,4-oxadiazole) containing electron-withdrawing trifluoromethyl groups. These polymers, due to the trifluoromethyl group, exhibited good thermal stability, unique optical and electrochemical properties, making them promising for organic light-emitting diodes (Chen, Chiang, & Liu, 2010).
- Synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl
- Yuan-bin Lin (2005) conducted a study on the synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl, exploring an efficient method and analyzing the structure through NMR and IR techniques (Lin Yuan-bin, 2005).
Pharmaceutical and Biological Applications
- Biphenyl Derivatives as Pharmacologically Important Moieties
- Jain, Gide, and Kankate (2017) reviewed the significance of biphenyls and their derivatives in pharmaceutical applications, highlighting their role in forming compounds with new pharmacological activities (Jain, Gide, & Kankate, 2017).
Environmental and Material Science Applications
- Photoredox Systems for Catalytic Fluoromethylation
- Koike and Akita (2016) discussed the role of trifluoromethyl
Physical and Spectroscopic Properties
- Characterization of Biphenyl Physical and Thermal Properties
- Trivedi et al. (2015) explored the influence of biofield treatment on biphenyl, revealing changes in physical, spectroscopic, and thermal properties. This study provided insights into how external factors can modify the nature of biphenyl compounds (Trivedi et al., 2015).
Electronics and Optoelectronics
- Electrochemical Properties in Energy Storage
- Xiao, Ai, Cao, and Yang (2004) investigated the electrochemical properties of biphenyl as an additive for lithium-ion batteries. Their research focused on how biphenyl can enhance overcharge protection and improve battery performance (Xiao, Ai, Cao, & Yang, 2004).
- Single-Molecule Junctions and Electronic Devices
- Xin et al. (2017) studied the stereoelectronic effects of biphenyl on electrical conductance at the single-molecule level. Their findings provided valuable insights into the molecular design of functional single-molecule electrical devices (Xin et al., 2017).
Safety And Hazards
Future Directions
The electron-accepting trifluoromethyl group is considered as a promising building block in preparing the easily processable conjugated polymers used in high-stability optoelectronic applications . The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties, making them of interest in various applications, including materials science and organic synthesis.
properties
IUPAC Name |
1-phenyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZJEXQHWCLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468417 | |
Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)biphenyl | |
CAS RN |
362-59-4 | |
Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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